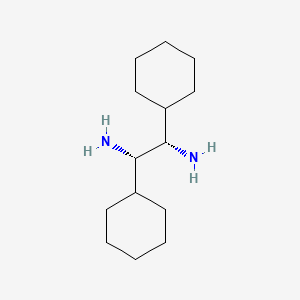

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

説明

“(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine” is a chemical compound. It is a derivative of cyclohexane, a cyclic hydrocarbon . The compound has two cyclohexyl groups attached to an ethane backbone, with an amine (-NH2) group attached to each carbon of the ethane .

Molecular Structure Analysis

The molecular structure of “(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine” consists of two cyclohexyl groups attached to an ethane backbone, with an amine (-NH2) group attached to each carbon of the ethane . The exact structure can be determined using techniques such as X-ray photoelectron spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine” would depend on its molecular structure. For instance, it’s likely to be a solid at room temperature . Its exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .

科学的研究の応用

Synthesis and Catalysis : This compound is explored within the context of synthesis and catalysis, particularly in creating complex macrocyclic and heterocyclic compounds. For example, its structural characteristics could potentially be leveraged in the design and synthesis of macrocyclic ligands for lanthanides and actinides, which are crucial for various applications in chemistry and material science (Alexander, 1995).

Material Science Applications : There's a potential application in the field of material science, particularly in the development of new polymeric materials. The review by Aristri et al. (2021) discusses the use of lignin and tannin, along with diamine compounds, to synthesize non-isocyanate polyurethane (NIPU) resins for wood adhesives. This innovation could offer a more environmentally friendly alternative to traditional polyurethanes, highlighting the diverse utility of diamine compounds in material synthesis (Aristri et al., 2021).

Hydrogen Storage : In the context of renewable energy and hydrogen storage, organic compounds such as (1S,2S)-1,2-dicyclohexylethane-1,2-diamine may find applications in creating organic hydrogen carriers. Such carriers are crucial for the efficient and safe storage and transport of hydrogen, a clean energy carrier. Bourane et al. (2016) provide an overview of organic compounds as potential hydrogen storage solutions, indicating the broad applicability of diamine compounds in energy storage technologies (Bourane et al., 2016).

Pharmaceutical and Biomedical Applications : Although the specific mention of (1S,2S)-1,2-dicyclohexylethane-1,2-diamine in pharmaceutical and biomedical applications was not found, the structurally related diamine compounds are widely researched for their potential in drug synthesis and as ligands in bioactive complexes. This suggests that ongoing research could uncover new biomedical applications for this compound.

Safety And Hazards

特性

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYUCDBIJSSHEP-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679477 | |

| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

CAS RN |

179337-54-3 | |

| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179337-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI)](/img/no-structure.png)

![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)